molecular formula C19H19ClN2O3 B11187906 2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11187906
M. Wt: 358.8 g/mol
InChI Key: GMYDNOGKEGPOMK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a methoxyindole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Preparation of 4-chlorophenoxyacetic acid: This can be synthesized by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the indole derivative: The indole moiety can be synthesized by reacting 6-methoxyindole with an appropriate alkylating agent.

    Coupling reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of 2-(4-substituted phenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Shares the chlorophenoxy group but lacks the indole moiety.

    6-methoxyindole: Contains the methoxyindole structure but lacks the chlorophenoxy group.

    2-(4-hydroxyphenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide: An oxidized derivative of the target compound.

Uniqueness

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of the chlorophenoxy and methoxyindole groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H19ClN2O3/c1-24-16-6-7-17-13(11-22-18(17)10-16)8-9-21-19(23)12-25-15-4-2-14(20)3-5-15/h2-7,10-11,22H,8-9,12H2,1H3,(H,21,23)

InChI Key

GMYDNOGKEGPOMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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